M+9 Mass Shift Eliminates Natural-Abundance Isotopic Interference vs. Unlabeled and Single-Labeled Itaconic Acid Standards
Itaconic Acid-13C5,d4 produces a net +9 Da mass shift (13C5: +5 Da; d4: +4 Da) relative to unlabeled itaconic acid (monoisotopic mass 130.0266 Da), placing the internal standard signal in a region of the mass spectrum where natural-abundance isotopic background from the endogenous analyte is effectively zero. By contrast, unlabeled itaconic acid used as an external standard suffers from ~5.5% natural 13C abundance contributing to M+1 signal (approximately 1.1% per carbon × 5 carbons) and progressively lower but non-negligible contributions at M+2 through M+5, which can overlap with tracer-derived isotopologues in metabolic flux experiments [1]. The +9 Da shift exceeds the entire natural isotopologue envelope of itaconic acid, providing baseline-resolved quantitation channels with no cross-interference correction required [2].
| Evidence Dimension | Mass shift relative to unlabeled itaconic acid and associated natural-abundance isotopic background |
|---|---|
| Target Compound Data | +9 Da mass shift (139.0685 Da monoisotopic mass); natural abundance background at M+9 < 0.0001% (effectively zero) |
| Comparator Or Baseline | Unlabeled itaconic acid: M+0 (130.0266 Da); ~5.5% natural 13C at M+1; single-labeled 13C5-only: +5 Da with ~0.15% residual M+5 background from natural deuterium; d4-only: +4 Da with potential H/D exchange instability |
| Quantified Difference | The +9 Da shift exceeds the entire natural isotopologue envelope (M+1 to ~M+5) of itaconic acid, eliminating the need for isotopologue spectral deconvolution algorithms that are required for +5 Da or smaller shifts |
| Conditions | Calculated from natural isotopic abundance of carbon (1.07% 13C) and hydrogen (0.015% deuterium) based on molecular formula C5H6O4; applicable to all electrospray ionization and electron ionization mass spectrometry platforms |
Why This Matters
Procurement of the +9 Da dual-labeled standard eliminates the need for complex post-acquisition isotopologue correction algorithms, reduces false-positive tracer incorporation signals, and ensures regulatory-compliant quantitative accuracy in biomarker validation studies.
- [1] Buescher, J. M.; Antoniewicz, M. R.; Boros, L. G.; et al. A Roadmap for Interpreting ¹³C Metabolite Labeling Patterns from Cells. Curr. Opin. Biotechnol. 2015, 34, 189–201. View Source
- [2] PubChem Compound Summary for CID 139025095, Itaconic Acid-13C5,d4. National Center for Biotechnology Information. Computed monoisotopic mass: 139.06848983 Da. View Source
